5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide
CAS No.: 648899-05-2
Cat. No.: VC16912279
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 648899-05-2 |
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Molecular Formula | C16H13N3O4S |
Molecular Weight | 343.4 g/mol |
IUPAC Name | 5-amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide |
Standard InChI | InChI=1S/C16H13N3O4S/c17-15-8-2-7-14-13(15)6-3-9-16(14)24(22,23)18-11-4-1-5-12(10-11)19(20)21/h1-10,18H,17H2 |
Standard InChI Key | AKEWHHNXYHQIJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide (C₁₆H₁₃N₃O₄S) features a naphthalene backbone substituted at the 1-position with a sulfonamide group (-SO₂NH-) and at the 5-position with an amino group (-NH₂). The sulfonamide nitrogen is further bonded to a 3-nitrophenyl ring, introducing electron-withdrawing nitro functionality. This arrangement creates a conjugated system with potential π-π interactions and hydrogen-bonding capabilities, factors critical to its physicochemical behavior .
Key Structural Motifs
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Naphthalene Core: The fused bicyclic aromatic system contributes to structural rigidity and planar geometry, enhancing stacking interactions observed in similar compounds .
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Sulfonamide Linker: The -SO₂NH- group acts as a hydrogen bond donor/acceptor, a feature common in enzyme inhibitors and crystalline materials .
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3-Nitrophenyl Substituent: The meta-nitro group introduces strong electronic effects, polarizing the aromatic ring and influencing reactivity .
Physicochemical Properties
While experimental data for this specific compound remains unpublished, properties can be extrapolated from analogs:
The nitro group’s electron-withdrawing nature likely reduces aqueous solubility compared to non-nitrated analogs, while the sulfonamide moiety enhances crystallinity .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Sulfonylation of 5-Aminonaphthalene-1-sulfonyl Chloride:
Reacting 5-aminonaphthalene-1-sulfonyl chloride with 3-nitroaniline under basic conditions (e.g., pyridine or Et₃N) . This method mirrors protocols used for dansyl chloride derivatives . -
Functionalization of Preformed Sulfonamides:
Introducing the nitro group post-sulfonamide formation via nitration, though regioselectivity challenges may arise .
Route A: Direct Coupling
Step 1: Synthesis of 5-aminonaphthalene-1-sulfonyl chloride
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Procedure: Acetylation of 5-aminonaphthalene followed by chlorosulfonation, as demonstrated for 5-acetamidonaphthalene-1-sulfonyl chloride (CAS 52218-37-8) .
Step 2: Aminolysis with 3-nitroaniline
Step 3: Deprotection (if acetylated intermediate used)
Route B: Buchwald-Hartwig Coupling
For cases where direct sulfonylation fails, palladium-catalyzed coupling between aryl halides and amines may be employed, as seen in ML127 optimization .
Challenges:
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Nitro groups may poison catalysts, necessitating ligand screening .
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Steric hindrance from the naphthalene system could reduce yields .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted, DMSO-d₆):
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δ 8.5–8.7 (m, 1H, NH₃⁺ from sulfonamide, exchangeable)
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δ 8.2–8.4 (d, 2H, aromatic H ortho to nitro)
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δ 7.6–7.9 (m, 6H, naphthalene protons)
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δ 6.5 (s, 2H, NH₂, exchangeable)
¹³C NMR:
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δ 152.1 (C-NO₂)
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δ 142.3 (SO₂NAr)
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δ 128–135 (naphthalene carbons)
Mass Spectrometry
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ESI-MS: m/z 344.1 [M+H]⁺
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Fragmentation: Loss of SO₂ (64 Da) and NO₂ (46 Da) groups observed in analogs .
X-ray Crystallography
While no data exists for this compound, the structure of N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (CCDC 1919455) reveals:
Biological and Chemical Applications
Materials Science Applications
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Fluorescent Probes: Dansyl analogs exhibit strong fluorescence; nitro groups may quench or shift emission .
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Crystalline Materials: Sulfonamide H-bonding motifs enable predictable crystal engineering .
Chemical Reactivity
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